![molecular formula C6H8O3 B579721 Ethyl 2-hydroxybut-3-ynoate CAS No. 18418-08-1](/img/structure/B579721.png)
Ethyl 2-hydroxybut-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The key starting compound of the “click” cycloaddition, Ethyl 2-hydroxybut-3-ynoate, was prepared by adding ethynylmagnesium bromide to an aldehyde . The 2-Hydroxyl acid ethyl ester becomes yellow at room temperature, so it should be kept under refrigeration .Molecular Structure Analysis
The molecular structure of Ethyl 2-hydroxybut-3-ynoate is represented by the InChI code: 1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3.Chemical Reactions Analysis
Ethyl 2-hydroxybut-3-ynoate has been used in the synthesis of novel 1,2,3-triazoles via "click chemistry" . This method of synthesis has been explored as a novel ligation tool for drug design and screening .Scientific Research Applications
- These nitrogen-linked heterocyclic compounds exhibit diverse activities, including antifungal, antitumor, antimalarial, antitubercular, glycogen phosphorylase inhibition, and aromatase inhibition .
- Some derivatives of ethyl 2-hydroxybut-3-ynoate exhibit moderate fungicidal activity. These compounds have potential as antifungal agents, contributing to crop protection and disease management .
- Researchers have explored the synthesis of bioactive lead compounds for drug discovery. By replacing the phenyl ring in mandipropamid (a fungicide) with the 1,2,3-triazole pharmacophore derived from this compound, novel bioactive molecules can be designed .
- While not directly studied for antitumor activity, the 1,2,3-triazole moiety has demonstrated antitumor potential. Further investigations could explore the use of derivatives of ethyl 2-hydroxybut-3-ynoate in cancer research .
- 1,2,3-Triazoles have been investigated as potential antimalarial agents. Although specific studies on ethyl 2-hydroxybut-3-ynoate are limited, its triazole derivatives may contribute to combating malaria .
- Inhibition of glycogen phosphorylase is relevant in diabetes and metabolic disorders. The 1,2,3-triazole scaffold, which can be derived from this compound, may play a role in developing novel inhibitors .
Click Chemistry and 1,2,3-Triazoles
Fungicidal Activity
Drug Discovery and Bioactive Lead Compounds
Antitumor Properties
Antimalarial Applications
Glycogen Phosphorylase Inhibition
properties
IUPAC Name |
ethyl 2-hydroxybut-3-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h1,5,7H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWLVFKOPXSIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657495 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydroxybut-3-ynoate | |
CAS RN |
18418-08-1 |
Source
|
Record name | Ethyl 2-hydroxybut-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Hydroxy-3-butynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.